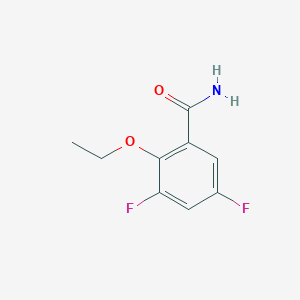

2-Ethoxy-3,5-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRVNBFUTMRRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Focused Investigation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The benzamide moiety, a cornerstone in numerous therapeutic agents, presents a versatile platform for structural modification. This guide focuses on a specific, yet potentially significant, molecule: 2-Ethoxy-3,5-difluorobenzamide. While its precursor, 2-Ethoxy-3,5-difluorobenzoic acid, is cataloged with the CAS number 1017779-70-2 , the benzamide derivative itself is not widely documented in publicly accessible databases as of the writing of this guide.

This document, therefore, serves as a proactive technical guide, grounded in established chemical principles and contextualized by the known bioactivity of structurally related compounds. It is designed to empower researchers by providing a comprehensive theoretical and practical framework for the synthesis, purification, characterization, and potential biological evaluation of this compound. We will delve into the causality behind experimental choices, propose self-validating protocols, and explore the promising therapeutic avenues this molecule may unlock.

The Strategic Importance of the this compound Scaffold

The unique arrangement of substituents on the this compound core—an ethoxy group ortho to the amide, and two fluorine atoms in a meta and para-like relationship—suggests several advantageous properties for drug development.

-

The Role of Fluorine: The presence of fluorine can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The electron-withdrawing nature of fluorine can also influence the acidity of the amide proton and the overall electronic distribution of the aromatic ring.

-

The Ethoxy Group: The ortho-ethoxy group can induce specific conformational preferences through steric interactions and potential intramolecular hydrogen bonding. This can be crucial for optimizing the molecule's shape to fit into a biological target's binding site.

-

The Benzamide Moiety: Benzamides are known to participate in key hydrogen bonding interactions with biological macromolecules. The 2,6-difluorobenzamide motif, in particular, has been identified as a critical pharmacophore in a class of bacterial cell division inhibitors targeting the FtsZ protein.[2]

These structural features collectively suggest that this compound could be a valuable candidate for screening in various therapeutic areas, most notably as an antibacterial agent.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 2-Ethoxy-3,5-difluorobenzoic acid. A common and reliable method for this transformation is the conversion of the carboxylic acid to an acyl chloride, followed by amination.[3]

Proposed Synthetic Scheme

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on experimental observations.

Part 1: Synthesis of 2-Ethoxy-3,5-difluorobenzoyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube containing calcium chloride.

-

Reagents: To the flask, add 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction: The mixture is then gently heated to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-Ethoxy-3,5-difluorobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically used in the next step without further purification.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%) and cool it in an ice bath.

-

Reaction: The crude 2-Ethoxy-3,5-difluorobenzoyl chloride is added dropwise to the cold ammonia solution with vigorous stirring.[4] This is an exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions.

-

Precipitation: Upon addition, a white solid, the desired this compound, should precipitate out of the solution.

-

Isolation: The precipitate is collected by vacuum filtration and washed with cold water to remove any ammonium chloride and excess ammonia.[5]

-

Drying: The collected solid is then dried, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purification and Characterization: Ensuring Scientific Integrity

Rigorous purification and characterization are paramount to validate the identity and purity of the synthesized compound.

Purification Protocol

Recrystallization is a standard and effective method for purifying solid organic compounds.

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system, such as ethanol/water or ethyl acetate/hexanes, may be necessary.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

-

Characterization Workflow

A multi-technique approach is essential for the unambiguous identification of the final product.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 4. globalconference.info [globalconference.info]

- 5. scribd.com [scribd.com]

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-3,5-difluorobenzamide: A Methodological Approach for Drug Discovery Professionals

Introduction: The Critical Role of Physicochemical Profiling in Preclinical Development

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth technical overview of the key physicochemical attributes of 2-ethoxy-3,5-difluorobenzamide, a compound of interest within the broader class of fluorinated benzamides often explored in medicinal chemistry.

Given the nascent stage of public domain data for this specific molecule, this document emphasizes the established methodologies and robust experimental protocols required for its comprehensive characterization. We will delve into the theoretical underpinnings of each property, present predicted values based on its structural precursor, 2-ethoxy-3,5-difluorobenzoic acid, and provide detailed, actionable protocols for their empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational understanding of this compound or to apply these principles to other novel chemical entities.

Compound Identity and Structural Features

Systematic Name: this compound

Molecular Formula: C9H9F2NO2[1]

Molecular Weight: 201.17 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of two fluorine atoms on the benzene ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The ethoxy group introduces a degree of conformational flexibility, while the primary amide functionality provides hydrogen bonding capabilities, which are crucial for solubility and receptor interactions.

Predicted Physicochemical Properties

| Property | Predicted Value (for 2-ethoxy-3,5-difluorobenzoic acid) | Expected Impact of Amidation | Rationale for Change |

| Boiling Point | 305.9 ± 37.0 °C[2] | Increase | The primary amide can form strong intermolecular hydrogen bonds, requiring more energy to break during boiling compared to the carboxylic acid dimers. |

| pKa | 3.53 ± 0.10 (Acidic)[2] | Basic pKa will be very low (estimated ~17), essentially non-ionizable under physiological conditions. | The amide proton is significantly less acidic than the carboxylic acid proton. The amide nitrogen is a very weak base. |

| logP | 2.0617[3] | Decrease | The primary amide is more polar than the carboxylic acid it replaces, which will likely decrease the octanol-water partition coefficient. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų[3] | Increase | The amide group contributes more to the TPSA than the carboxylic acid group. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections outline standardized, field-proven methodologies for the empirical determination of the core physicochemical properties of this compound.

Melting Point and Thermal Analysis

Importance: The melting point is a fundamental indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) provides more detailed information on thermal events such as polymorphism and decomposition.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Self-Validation: The sharpness of the melting range provides an internal check on purity. A broad melting range (>2 °C) may indicate the presence of impurities.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. Poor solubility is a major hurdle in drug development.

Experimental Protocol (Equilibrium Shake-Flask Method):

-

Objective: To determine the thermodynamic equilibrium solubility of the compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

An excess amount of this compound is added to a known volume of buffer in a sealed vial.

-

The suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

-

Quantification (HPLC): A calibration curve is generated using standard solutions of known concentrations of the compound.[4]

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

Importance: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance.

Experimental Protocol (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water (or buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the phases.

-

Procedure:

-

A known amount of this compound is dissolved in the n-octanol phase.

-

The octanol solution is mixed with the aqueous phase in a sealed container.

-

The mixture is agitated until partitioning equilibrium is reached (typically several hours).

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.

-

-

Calculation: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

Causality: The choice of buffered water (pH 7.4) is crucial for ionizable compounds to determine the distribution coefficient (logD), which is more physiologically relevant. For a non-ionizable compound like a primary benzamide, logP and logD at pH 7.4 are effectively the same.

Spectroscopic Characterization

Importance: Spectroscopic data provides unequivocal structural confirmation and is essential for quality control.

Generalized Spectroscopic Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[5]

-

Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous signal assignment.[6]

-

Rationale: ¹⁹F NMR is particularly important for fluorinated compounds to confirm the number and environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used.[5]

-

Acquisition: A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

-

Key Expected Signals: N-H stretches (amide), C=O stretch (amide I), N-H bend (amide II), C-O stretch (ether), and C-F stretches.

-

-

Mass Spectrometry (MS):

Caption: Analytical workflow for structural and purity assessment.

Conclusion: A Framework for Comprehensive Profiling

The successful advancement of this compound, or any novel chemical entity, through the drug discovery pipeline is critically dependent on a robust and early characterization of its physicochemical properties. This guide has provided a comprehensive framework, grounded in established scientific principles, for undertaking this essential profiling. By employing the detailed protocols for determining solubility, lipophilicity, thermal properties, and spectroscopic identity, research and development teams can build a solid data package. This foundation is indispensable for interpreting complex ADME and in vivo pharmacology data, enabling informed decision-making, and ultimately de-risking the path to clinical development. The synthesis of predictive data with rigorous experimental validation, as outlined herein, represents a best-practice approach in modern medicinal chemistry.

References

-

This compound, 98% Purity, C9H9F2NO2, 10 grams. CP Lab Safety. Available at: [Link]

-

2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. zora.uzh.ch. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

-

2,6-Difluorobenzoic acid. ResearchGate. Available at: [Link]

-

An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]

-

An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-ETHOXY-3,5-DIFLUOROBENZOIC ACID CAS#: 1017779-70-2 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-3,5-Difluorobenzamide from 2-Ethoxy-3,5-Difluorobenzoic Acid

Abstract: The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with benzamide moieties featuring prominently in a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth exploration of the chemical principles and practical methodologies for the conversion of 2-ethoxy-3,5-difluorobenzoic acid to its corresponding primary amide, 2-ethoxy-3,5-difluorobenzamide. We will dissect two robust synthetic strategies: the classic acyl chloride-mediated pathway and a milder approach utilizing modern coupling reagents. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of mechanistic theory, detailed experimental protocols, and critical safety considerations to ensure successful and safe synthesis.

Introduction: The Strategic Importance of Amide Synthesis

The amide functional group is one of the most prevalent linkages in nature and pharmacology, forming the backbone of peptides and proteins and serving as a key structural motif in numerous blockbuster drugs.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging due to the formation of a highly unreactive ammonium carboxylate salt from a competing acid-base reaction.[3][4][5] Consequently, the synthesis of amides necessitates the activation of the carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by an amine.

This guide focuses on the synthesis of this compound, a potentially valuable building block in the development of novel therapeutic agents. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery. The following sections will provide a detailed examination of reliable methods to achieve this transformation efficiently.

Mechanistic Foundations of Carboxylic Acid Activation

To overcome the inherent low reactivity of carboxylic acids towards amines, a variety of activation strategies have been developed. These can be broadly categorized into two primary approaches: conversion to a highly reactive acyl halide intermediate or the use of a coupling reagent to form an active ester in situ.

The Acyl Chloride Pathway

A traditional and highly effective method involves the conversion of the carboxylic acid to an acyl chloride.[5][] Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed for this purpose. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then collapses to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[7][8] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction via the formation of a Vilsmeier reagent.[9] The resulting acyl chloride is a potent electrophile that reacts readily with amines.

The Coupling Reagent Pathway

Modern synthetic chemistry often favors the use of coupling reagents, which offer milder reaction conditions and broader functional group tolerance.[2][10] These reagents activate the carboxylic acid in situ to generate a species susceptible to aminolysis.

-

Carbodiimides (e.g., DCC, EDC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][5]

-

Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents, often based on hydroxybenzotriazole (HOBt), form an activated HOBt-ester, which is less prone to racemization and reacts efficiently with amines.[1][11][12]

-

N,N'-Carbonyldiimidazole (CDI): CDI is a convenient and safer alternative to phosgene-based reagents.[13] It reacts with a carboxylic acid to form a reactive N-acylimidazole intermediate, releasing carbon dioxide and a molecule of imidazole.[14][15][16][17] The subsequent reaction with an amine is clean, with imidazole being the primary byproduct.[15][16][18]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Protocol 1: Synthesis via the Acyl Chloride Intermediate

This two-step, one-pot procedure leverages the high reactivity of an acyl chloride intermediate. It is a robust and often high-yielding method, particularly suitable for substrates that can tolerate the acidic conditions generated.

Caption: Workflow for the synthesis via the acyl chloride route.

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

-

Under a fume hood, carefully add thionyl chloride (SOCl₂, ~3-5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. Caution: Ensure the vacuum line is protected with a base trap (e.g., NaOH solution) to neutralize corrosive vapors.

-

-

Amidation:

-

Dissolve the crude 2-ethoxy-3,5-difluorobenzoyl chloride residue in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonium hydroxide (~2-3 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

If DCM was used, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, dilute HCl (to remove any unreacted ammonia), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

-

Protocol 2: Synthesis via CDI Coupling

This method utilizes N,N'-Carbonyldiimidazole (CDI) as the activating agent. It proceeds under mild, neutral conditions and is advantageous when acid-sensitive functional groups are present. The byproducts are gaseous CO₂ and water-soluble imidazole, simplifying purification.[15][16]

Caption: General mechanism for CDI-mediated amide bond formation.

-

Carboxylic Acid Activation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

-

Add anhydrous THF or DCM via syringe. Stir until the acid is fully dissolved.

-

Add N,N'-Carbonyldiimidazole (CDI, 1.1-1.2 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the acyl-imidazole can be monitored by the evolution of CO₂ gas.[17]

-

-

Amidation:

-

In a separate flask, prepare a solution of ammonia in the chosen solvent or use a commercially available solution (e.g., 2 M ammonia in THF).

-

Slowly add the ammonia solution (~1.5-2.0 eq) to the activated carboxylic acid mixture at room temperature.

-

Stir the reaction mixture for 3-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the acyl-imidazole intermediate.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove the imidazole byproduct, followed by saturated NaHCO₃ solution and brine.[16]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography as described in Protocol 1.

-

Data Summary and Characterization

| Compound | Formula | M.W. ( g/mol ) | Physical State | Key Hazards |

| 2-Ethoxy-3,5-difluorobenzoic acid | C₉H₈F₂O₃ | 202.15 | Solid | Irritant |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Fuming liquid | Toxic, Corrosive, Reacts violently with water |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Crystalline Solid | Moisture-sensitive, Irritant |

Expected Characterization of this compound:

-

¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons (a multiplet), and two broad signals for the -NH₂ protons.

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₉H₉F₂NO₂).

Critical Safety and Handling Precautions

Adherence to strict safety protocols is paramount when performing these syntheses.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[19][20] It reacts violently with water, releasing toxic gases (HCl and SO₂).[21][22][23]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[19][21] Ensure all glassware is scrupulously dried before use. Emergency shower and eyewash stations must be readily accessible.[21]

-

Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate).

-

-

N,N'-Carbonyldiimidazole (CDI):

-

General Laboratory Practice:

-

Conduct a thorough risk assessment before beginning any experimental work.

-

Maintain a clean and organized workspace.

-

Clearly label all reaction flasks and reagent containers.

-

Be aware of the location and proper use of all safety equipment.

-

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a readily achievable transformation for the proficient chemist. The choice between the robust acyl chloride method and the milder CDI coupling approach will depend on the specific constraints of the overall synthetic route, including functional group compatibility, scale, and available equipment. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery and development.

References

- Current time information in Kanpur, IN. (n.d.). Google.

- Carbonyldiimidazole. (n.d.). In Wikipedia.

- Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis. (n.d.). Srini Chem.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Reagents for Amide Formation. (n.d.). In Handbook for Chemical Process Research. Taylor & Francis eBooks.

- Thionyl chloride - Safety Data Sheet. (n.d.). Sigma-Aldrich.

- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts.

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances.

- Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.

- THIONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

- Cdi Amide Synthesis Mechanism. (n.d.). Scribd.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). [Source not provided].

- ICSC 1409 - THIONYL CHLORIDE. (n.d.). Inchem.org.

- Chemistry of Amides. (2022, October 4). Chemistry LibreTexts.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.

- Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (2025, February 9). YouTube.

- Mechanisms for the activation of carboxylic acid in amide bond formation. (n.d.). ResearchGate.

- Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate.

- Reaction for amide bond formation using CDI (35). (n.d.). ResearchGate.

- 1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses Procedure.

- CDI I Carbonyldiimidazole I N,N. (2025, February 15). YouTube.

- 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023, January 22). Chemistry LibreTexts.

- HBTU. (n.d.). In Wikipedia.

- Proposed mechanism for the production of acid chlorides using thionyl chloride (13) as a reagent and DMF as a catalyst. (n.d.). ResearchGate.

- HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). YouTube.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

- Carbonyldiimidazole. (n.d.). Enamine.

- A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies.

- Coupling Reagents in Amide Synthesis. (n.d.). Scribd.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November). Organic Process Research & Development.

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

- Synthesis method of 2-ethoxybenzoic acid compound. (n.d.). Google Patents.

- Syntheses and structures of two benzoyl amides. (n.d.). PubMed Central - NIH.

- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015, July 9). ResearchGate.

- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). Journal of Chemical Research.

- 2,5-Difluorobenzoic acid. (n.d.). NIST WebBook.

- 2-Ethoxy-3,5-difluorobenzoic acid. (n.d.). ChemScene.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

- Benzoic acid, 2-fluoro-3,5-dinitro-. (n.d.). SpectraBase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Amide Synthesis [fishersci.co.uk]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. HBTU - Wikipedia [en.wikipedia.org]

- 13. Carbonyldiimidazole - Enamine [enamine.net]

- 14. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 15. srinichem.com [srinichem.com]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

- 19. westliberty.edu [westliberty.edu]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. nj.gov [nj.gov]

- 22. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. ICSC 1409 - THIONYL CHLORIDE [inchem.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Ethoxy-3,5-difluorobenzamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The emergence of novel chemical entities with therapeutic potential necessitates a rigorous and systematic approach to elucidate their mechanism of action (MoA). This guide provides an in-depth technical framework for investigating the MoA of 2-Ethoxy-3,5-difluorobenzamide, a compound of interest within the broader class of fluorinated benzamides known for their diverse biological activities. In the absence of established data for this specific molecule, we will proceed from a well-founded hypothesis, leveraging the known antibacterial properties of related benzamides that target the essential bacterial cell division protein FtsZ. This document will serve as a comprehensive roadmap, detailing the scientific rationale and step-by-step protocols for a multi-faceted investigation, from initial phenotypic screening to definitive target validation and pathway analysis. Our approach is designed to be a self-validating system, ensuring scientific integrity and providing actionable insights for drug development professionals.

Introduction: The Therapeutic Potential of Fluorinated Benzamides

Benzamide derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] While the specific biological profile of this compound is yet to be fully characterized, its structural similarity to known antibacterial agents warrants a focused investigation into its potential as a novel antimicrobial.

A compelling body of evidence points towards the bacterial cell division protein FtsZ as a primary target for many benzamide-based antibacterials.[3][4] FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring at the mid-cell, a critical step in bacterial cytokinesis.[3] Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation and eventual cell death, making it an attractive target for new antibiotics.[4][5]

This guide, therefore, puts forth the central hypothesis that This compound exerts its biological effect by inhibiting the function of the bacterial FtsZ protein. The subsequent sections will detail a comprehensive experimental strategy to rigorously test this hypothesis.

Phase 1: Foundational Antibacterial Characterization

The initial phase of our investigation is to confirm the antibacterial activity of this compound and observe its phenotypic effects on bacterial cells. This foundational data is crucial for validating the relevance of our central hypothesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental first step in assessing the potency of a potential antibacterial compound.

Experimental Protocol: Broth Microdilution Assay [6]

-

Preparation of Bacterial Inoculum: Culture a representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strain overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Serial Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC value.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

| Parameter | Description |

| Bacterial Strains | S. aureus (ATCC 29213), E. coli (ATCC 25922) |

| Media | Cation-adjusted Mueller-Hinton Broth (CAMHB) |

| Inoculum Density | ~5 x 10^5 CFU/mL |

| Compound Concentrations | e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL |

| Incubation | 37°C, 18-24 hours |

| Readout | Visual inspection and OD600 measurement |

| Table 1: Key parameters for the broth microdilution assay. |

Cellular Morphology Analysis

Observing the effect of the compound on bacterial cell morphology can provide crucial initial clues about its mechanism of action. Inhibition of cell division typically results in cell elongation or filamentation.[7]

Experimental Protocol: Microscopy of Treated Bacterial Cells

-

Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

-

Compound Treatment: Treat the bacterial culture with this compound at concentrations corresponding to 1x and 2x the predetermined MIC.

-

Incubation: Incubate for a defined period (e.g., 2-4 hours) to allow for phenotypic changes.

-

Sample Preparation: Fix the bacterial cells and stain with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI).

-

Imaging: Visualize the cells using fluorescence microscopy.

-

Analysis: Compare the morphology of treated cells to untreated controls. Look for evidence of cell filamentation and aberrant nucleoid segregation.

Figure 1: Workflow for analyzing the effect of this compound on bacterial cell morphology.

Phase 2: In Vitro Target Engagement and Functional Assays

Following the confirmation of antibacterial activity and a filamentous phenotype, the next logical step is to directly investigate the interaction of this compound with our hypothesized target, FtsZ.

FtsZ Polymerization Assay

The hallmark of FtsZ function is its ability to polymerize in the presence of GTP. A direct inhibitor of FtsZ would be expected to interfere with this process. Light scattering is a common method to monitor the polymerization of FtsZ in real-time.[8]

Experimental Protocol: Light Scattering Assay for FtsZ Polymerization [8][9]

-

Protein Purification: Purify recombinant FtsZ protein from a suitable expression system (e.g., E. coli).

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl). Add varying concentrations of this compound.

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture.

-

Data Acquisition: Monitor the change in light scattering at a 90-degree angle using a spectrophotometer or fluorometer with a light scattering module (e.g., at 350 nm).

-

Analysis: An increase in light scattering indicates FtsZ polymerization. Compare the rate and extent of polymerization in the presence and absence of the compound.

| Component | Typical Concentration |

| Purified FtsZ | 10-20 µM |

| Polymerization Buffer | 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2 |

| GTP | 1 mM |

| This compound | Titration of concentrations |

| Table 2: Typical reaction components for an FtsZ light scattering assay. |

FtsZ GTPase Activity Assay

FtsZ possesses intrinsic GTPase activity that is coupled to its polymerization dynamics.[3] Inhibition of FtsZ function can often be detected as a change in its GTPase activity.

Experimental Protocol: Malachite Green GTPase Assay [8]

-

Reaction Setup: Set up reactions similar to the polymerization assay, containing FtsZ, polymerization buffer, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding GTP.

-

Time-course Sampling: At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding EDTA).

-

Phosphate Detection: Add a malachite green reagent to the quenched reaction. This reagent forms a colored complex with the inorganic phosphate released from GTP hydrolysis.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Analysis: Generate a standard curve with known phosphate concentrations to quantify the amount of GTP hydrolyzed. Compare the rate of GTP hydrolysis in the presence and absence of the compound.

Figure 2: Workflow for the malachite green-based FtsZ GTPase activity assay.

Phase 3: Target Validation and Deconvolution

While the in vitro assays provide strong evidence for FtsZ as the target, definitive validation requires demonstrating a direct interaction in a more complex biological context and ruling out other potential targets.

Affinity Chromatography-Mass Spectrometry

This technique, a cornerstone of chemical proteomics, is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[10][11]

Experimental Protocol: Affinity Chromatography [10]

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare a soluble lysate from the target bacterial species.

-

Affinity Pull-down: Incubate the immobilized compound with the bacterial lysate.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Thermal Proteome Profiling (TPP)

TPP is a powerful method to identify the cellular targets of a drug by observing changes in the thermal stability of proteins upon ligand binding.[12]

Experimental Protocol: Thermal Proteome Profiling [12]

-

Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

-

Temperature Gradient: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Proteomic Analysis: Quantify the abundance of proteins in the soluble fraction for each temperature point using quantitative mass spectrometry.

-

Data Analysis: A protein that is a direct target of the compound will typically exhibit increased thermal stability, resulting in a shift of its melting curve to higher temperatures.

Concluding Remarks and Future Directions

The systematic application of the experimental framework detailed in this guide will provide a comprehensive understanding of the mechanism of action of this compound. Should the data support our central hypothesis of FtsZ inhibition, further studies would be warranted, including:

-

Structural Biology: Co-crystallization of the compound with FtsZ to elucidate the precise binding site and mode of interaction.

-

Resistance Studies: Generation and characterization of resistant mutants to confirm the on-target activity in vivo.

-

In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of bacterial infection.

This guide provides a robust and scientifically rigorous pathway for the characterization of novel antibacterial candidates, ultimately contributing to the critical effort of developing new therapies to combat antimicrobial resistance.

References

-

den Blaauwen, T., Andreu, J. M., & Monasterio, O. (2020). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. [Link]

-

Du, W., et al. (2021). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. [Link]

-

Kaur, H., et al. (2022). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences. [Link]

-

Artola, M., et al. (2020). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. [Link]

-

Cheng, M., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

-

Patsnap Synapse. (2024). What are FtsZ inhibitors and how do they work?. [Link]

-

Musiał, E., & Stefańska, A. L. (2022). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. Methods in Molecular Biology. [Link]

-

Morgan, H. E., & Trauner, D. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

-

Snee, M. J., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]

-

Lan, G., et al. (2008). Polymerization and Bundling Kinetics of FtsZ Filaments. PMC. [Link]

-

Stranix, B. R., et al. (2010). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. PMC. [Link]

-

Marquis, R. E. (2002). Antimicrobial actions of fluoride for oral bacteria. PubMed. [Link]

-

Hussain, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Lan, G., et al. (2008). Polymerization and bundling kinetics of FtsZ filaments. PubMed. [Link]

-

Wróbel, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

-

Lee, S. Y., & Lee, J. S. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

-

Nonejuie, P., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [Link]

-

Monteiro, J. M., et al. (2021). Mechanism of FtsZ assembly dynamics revealed by filament structures in different nucleotide states. bioRxiv. [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Li, Y., et al. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. MDPI. [Link]

-

Reygaert, W. C. (2018). The main mechanisms of action and cellular targets of antibiotics within the bacterial cell. ResearchGate. [Link]

-

Liu, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

S, S., et al. (2025). Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in. ACS Food Science & Technology. [Link]

-

Marquis, R. E. (2002). Antimicrobial actions of fluoride for oral bacteria. Semantic Scholar. [Link]

-

Zhang, L., et al. (2021). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. MDPI. [Link]

-

Bouyahya, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. [Link]

-

Yang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]

-

Pazos, M., & Surovtsev, I. V. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. PMC. [Link]

-

Lin, Y.-W. (2022). Mathematical Models for Antimicrobial Research and Development. YouTube. [Link]

Sources

- 1. Discovery, Validation, and Target Prediction of Antibacterial and Antidiabetic Components of Archidendron clypearia Based on a Combination of Multiple Analytical Methods | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymerization and bundling kinetics of FtsZ filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. technologynetworks.com [technologynetworks.com]

- 12. journals.asm.org [journals.asm.org]

potential biological targets of 2-ethoxy-3,5-difluorobenzamide

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 2-ethoxy-3,5-difluorobenzamide

Foreword: A Roadmap for Target Discovery

The field of drug discovery is fundamentally reliant on the precise identification of molecular targets to understand a compound's mechanism of action, predict its therapeutic effects, and anticipate potential toxicities. While the chemical entity this compound is cataloged, its specific biological interactome remains largely unexplored in publicly available literature. This guide, therefore, serves not as a summary of known interactions, but as a strategic whitepaper for researchers and drug development professionals. It outlines a deductive and systematic approach to identifying and validating the potential biological targets of this compound.

Drawing from the broader family of benzamide and difluorobenzamide derivatives, which have demonstrated a wide array of pharmacological activities, we can construct a high-probability landscape of potential targets.[1][2][3][4][5] This document provides the scientific rationale and detailed experimental workflows necessary to navigate this landscape, transforming a novel chemical entity into a potential therapeutic lead.

Part 1: The Benzamide Scaffold - A Privileged Structure in Pharmacology

The benzamide moiety is a well-established pharmacophore, present in numerous approved drugs with diverse therapeutic applications. Its derivatives are known to interact with a variety of biological targets, suggesting that this compound may also exhibit significant biological activity. The addition of difluoro- and ethoxy- groups can substantially alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially conferring novel target affinities and selectivities.

Based on extensive research into structurally related compounds, we can hypothesize four primary classes of potential biological targets for this compound.

Table 1: Hypothesized Target Classes for this compound

| Potential Target Class | Prominent Examples | Therapeutic Area | Rationale Based on Analogs | Key References |

| Bacterial Cell Division Proteins | FtsZ (Filamentous temperature-sensitive protein Z) | Infectious Disease | 2,6-difluorobenzamide derivatives are potent inhibitors of FtsZ, a crucial protein in bacterial cytokinesis.[1][6][7][8][9] | [1][6][9] |

| Central Nervous System (CNS) Receptors | Sigma-1 Receptor (S1R), Dopamine D2 Receptor | Neurology, Psychiatry | Benzamide derivatives are well-known modulators of CNS receptors, with applications in neurodegenerative diseases and psychiatric disorders.[2][4][5] | [2][4] |

| Metabolic Enzymes | Glucokinase (GK) | Metabolic Disorders | Substituted benzamides have been developed as glucokinase activators for the treatment of type 2 diabetes.[3] | [3] |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology | The benzamide scaffold is a key feature of several HDAC inhibitors, which are a class of anti-cancer agents.[4] | [4] |

Part 2: A Methodical Approach to Target Identification & Validation

The process of identifying a small molecule's direct biological target(s) is a critical step in drug development.[10][11] This process can be broadly divided into two phases: initial target identification from a complex biological sample and subsequent validation of the putative target(s).

Primary Target Identification Strategies

The initial step involves isolating the protein(s) that directly bind to this compound from a complex mixture, such as a cell lysate. Two major strategies are employed: affinity-based and label-free methods.[10][12]

This classical approach involves immobilizing the small molecule to a solid support to "fish" for its binding partners.[12][13]

-

Causality: The core principle is that the specific, high-affinity interaction between the compound and its target will allow for the selective capture of the target protein, which can then be identified by mass spectrometry.

-

Trustworthiness: This method's validity is contingent on demonstrating that the linkage of the compound to the support does not abolish its biological activity. A negative control, using beads without the immobilized compound, is essential to distinguish true binders from non-specific interactions.

Diagram 1: Affinity-Based Pull-Down Workflow

Caption: Workflow for identifying protein targets using affinity chromatography.

Protocol 1: On-Bead Affinity Chromatography

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

-

Immobilization: Covalently attach the linker-modified compound to activated agarose beads.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a bacterial lysate for FtsZ, a neuronal cell line for CNS targets).

-

Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for protein binding. As a negative control, incubate lysate with unconjugated beads.

-

Washing: Vigorously wash the beads with buffer to remove proteins that are non-specifically bound.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DARTS is a powerful technique that avoids chemical modification of the compound.[10][13]

-

Causality: It operates on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.

-

Trustworthiness: The experiment is self-validating through the inclusion of a vehicle control (e.g., DMSO). A protein that is a true target will show increased stability (i.e., less degradation) in the presence of the compound compared to the control.

Diagram 2: DARTS Experimental Logic

Caption: The core principle of the DARTS method for target identification.

Orthogonal Target Validation

Once a list of candidate targets is generated, it is crucial to validate these interactions using independent methods.[14]

CETSA is a technique to verify direct drug-target engagement in a cellular context.

-

Causality: Similar to DARTS, CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When heated, proteins denature and aggregate. A bound ligand increases the temperature at which the target protein denatures.

-

Trustworthiness: By performing the assay in intact cells or cell lysates and generating a full "melting curve" at various temperatures, one can robustly demonstrate a shift in thermal stability only in the presence of the compound, confirming direct engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat each aliquot to a different temperature for a set time (e.g., a gradient from 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Detection: Analyze the amount of the putative target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

-

Analysis: Plot the amount of soluble protein against temperature. A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control.

Direct interaction can be confirmed using purified recombinant protein.

-

Biochemical/Enzymatic Assays: If the putative target is an enzyme (e.g., Glucokinase, HDAC), its activity can be measured in the presence and absence of the compound. A dose-dependent change in enzyme activity is strong evidence of direct modulation.

-

Biophysical Interaction Analysis (e.g., Surface Plasmon Resonance - SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity (KD) between the compound and the purified target protein in real-time. This provides quantitative confirmation of a direct interaction.

Part 3: Conclusion - Charting the Path Forward

The journey to elucidate the biological targets of a novel compound like this compound is a systematic process of hypothesis generation, experimental testing, and rigorous validation. By leveraging the known pharmacology of the broader benzamide class, researchers can focus their efforts on high-probability target families, including bacterial cell division machinery, CNS receptors, metabolic enzymes, and epigenetic regulators.

The workflows and protocols detailed in this guide, from broad, unbiased screening methods like affinity chromatography and DARTS to specific validation techniques such as CETSA and SPR, provide a comprehensive toolkit for any research team. The successful identification and validation of a direct biological target are the foundational steps that will unlock the therapeutic potential of this compound and pave the way for its future development.

References

-

Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Iacobazzi, A., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. [Link]

-

Gautam, N., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PubMed Central. [Link]

-

Taylor & Francis Online. (n.d.). Benzamide – Knowledge and References. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem. [Link]

-

Artola, M., et al. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. Semantic Scholar. [Link]

-

Artola, M., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]

-

Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. [Link]

-

Ben-Tahar, W., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PubMed Central. [Link]

Sources

- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzamide in Medicinal Chemistry: A Deconstruction and Strategic Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Deconstruction

In the landscape of medicinal chemistry, specific molecular arrangements often serve as keystones for entire classes of therapeutic agents. The compound 2-Ethoxy-3,5-difluorobenzamide, while not extensively documented as a standalone agent in current literature, represents a fascinating confluence of three critical structural motifs: the versatile benzamide scaffold, the impactful 3,5-difluoro substitution pattern, and the conformationally influential ortho-ethoxy group. This guide, therefore, moves beyond a simple analysis of a single, sparsely-researched molecule. Instead, we will deconstruct this compound into its core components to provide a deeper, more practical understanding of how these elements are strategically employed in modern drug design. By understanding the why behind each piece, medicinal chemists can better appreciate the potential of this and related scaffolds in their own discovery programs.

Part 1: The 3,5-Difluorobenzamide Moiety - A Scaffold of Enhanced Potential

The introduction of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry, and the 3,5-difluoro substitution pattern is a particularly powerful application of this strategy.[1][2] This arrangement imparts a unique set of electronic and physicochemical properties that can be leveraged to overcome common drug development hurdles.

Modulation of Physicochemical Properties

The strategic placement of two fluorine atoms at the meta positions of the benzamide ring profoundly alters the molecule's electronic landscape. Fluorine's high electronegativity leads to a significant inductive electron withdrawal, which has several important consequences:

-

Increased Acidity of N-H Bond: The electron-withdrawing nature of the fluorine atoms increases the acidity of the amide proton. This can enhance the strength of hydrogen bond donor interactions with biological targets.

-

Reduced Basicity of Carbonyl Oxygen: Conversely, the basicity of the carbonyl oxygen is decreased, which can be crucial for fine-tuning interactions where excessive basicity is detrimental.

-

Impact on Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and penetration into the central nervous system.[3] The 3,5-difluoro pattern contributes to this effect, which must be carefully balanced to maintain adequate aqueous solubility.

Enhanced Metabolic Stability

One of the most compelling reasons to employ the 3,5-difluoro motif is to improve metabolic stability.[1][4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] By placing fluorine atoms at the 3 and 5 positions, medicinal chemists can effectively block potential sites of aromatic hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[3][5][8] This "metabolic shielding" can significantly prolong a drug's half-life and improve its oral bioavailability.

For instance, the anti-nausea drug Aprepitant features a 3,5-bis(trifluoromethyl)phenyl group, a related motif that leverages fluorine to block metabolism and improve CNS penetration.[3]

Modulation of Binding Interactions

The 3,5-difluoro substitution can lead to more favorable interactions within a protein's binding pocket.[9] These can include:

-

Favorable Quadrupole Interactions: The electron distribution of the fluorinated ring can lead to favorable quadrupole-quadrupole interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.[9]

-

Halogen Bonding: Although fluorine is a weak halogen bond donor compared to heavier halogens, under the right circumstances, it can still participate in these stabilizing interactions.

Part 2: The Ortho-Ethoxy Group - A Conformational and Interactive Modulator

The presence of an alkoxy group at the ortho-position of a benzamide is a classic medicinal chemistry tactic to control the molecule's conformation and introduce new points of interaction.

Conformational Control

An ortho-alkoxy group, such as the ethoxy group in our topic compound, can exert significant steric and electronic influence, locking the amide group into a specific orientation relative to the phenyl ring. This is often achieved through the formation of an intramolecular hydrogen bond between the alkoxy oxygen and one of the amide protons. This conformational restriction can be highly beneficial, as it reduces the entropic penalty of binding to a target, potentially leading to higher affinity.

Caption: Intramolecular H-bond in a 2-alkoxybenzamide.

This pre-organization can be critical for fitting into a well-defined binding pocket. Saturated bicyclic structures are sometimes used as bioisosteric replacements for ortho-disubstituted phenyl rings to achieve similar conformational rigidity.[10]

Physicochemical and Pharmacokinetic Impact

The ethoxy group also modifies the compound's overall physicochemical profile:

-

Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a non-substituted analogue.

-

Lipophilicity: The ethyl component adds to the molecule's lipophilicity.

-

Metabolic Stability: While the ethoxy group itself can be a site of metabolism (O-dealkylation), its presence can sterically hinder access to the amide bond by hydrolases, thus improving metabolic stability.

Part 3: Potential Applications and Target Classes

By combining the known activities of related difluorobenzamide scaffolds, we can hypothesize potential therapeutic applications for a molecule like this compound.

Antibacterial Agents: FtsZ Inhibition

A significant body of research has identified benzamides, and particularly fluorinated benzamides, as inhibitors of the bacterial cell division protein FtsZ.[11][12][13][14] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis, making it an attractive target for novel antibiotics.[13][14][15]

The 2,6-difluorobenzamide motif has been shown to be particularly important for potent FtsZ inhibition.[12] While our topic compound has a 3,5-difluoro pattern, the general principle of using a fluorinated benzamide to interact with the FtsZ allosteric binding site is well-established.[11][12] The difluoro motif often engages in key hydrophobic interactions within the binding site.[12]

Caption: Logical flow of FtsZ inhibition by benzamides.

The ortho-ethoxy group could serve to orient the 3,5-difluorophenyl ring optimally within the allosteric pocket or provide additional interactions to enhance potency.

Part 4: Synthetic Strategy and Methodologies

A plausible and efficient synthesis of this compound would logically proceed through the corresponding benzoic acid intermediate. The overall workflow can be envisioned as a two-stage process: synthesis of the substituted benzoic acid, followed by amidation.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol: Amidation of 2-Ethoxy-3,5-difluorobenzoic Acid

This protocol describes the final, critical step of converting the synthesized benzoic acid intermediate into the target benzamide. This is a self-validating system as the success of the reaction can be monitored by standard analytical techniques.

Objective: To convert 2-Ethoxy-3,5-difluorobenzoic acid to this compound.

Materials:

-

2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride ((COCl)₂, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Activation of the Carboxylic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq).

-

Add anhydrous DCM to dissolve the acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. Causality Note: This step converts the carboxylic acid to a more reactive acyl chloride, facilitating nucleophilic attack by ammonia. A catalytic amount of DMF can be added to accelerate this conversion if using oxalyl chloride.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Amidation:

-

In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath.

-

Slowly add the acyl chloride solution from step 1 to the cold ammonium hydroxide solution via a dropping funnel. Causality Note: This addition must be slow and at low temperature to control the exothermic reaction between the acyl chloride and ammonia/water.

-

A white precipitate of the amide product should form immediately.

-

Stir the resulting mixture vigorously for 30-60 minutes.

-

-

Work-up and Purification:

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarb wash removes any unreacted acid and neutralizes HCl byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or flash column chromatography to obtain the pure this compound.

-

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 5: Summary and Future Perspectives

While this compound is not a prominent entity in medicinal chemistry literature, a systematic deconstruction of its structure reveals a scaffold with significant potential.

| Structural Moiety | Key Contributions in Drug Design | Potential Advantages |

| Benzamide | Privileged scaffold, H-bond donor/acceptor | Versatile, synthetically accessible |

| 3,5-Difluoro | Electronic modulation, metabolic blocking | Enhanced metabolic stability, improved potency, modulated pKa |

| Ortho-Ethoxy | Conformational constraint, H-bond acceptor | Increased binding affinity (pre-organization), modulated solubility |

The true value of this guide lies not in the analysis of a single compound, but in the illustration of a strategic thought process. By understanding how the interplay between the 3,5-difluoro pattern and an ortho-alkoxy substituent can enhance metabolic stability, control conformation, and fine-tune binding interactions, researchers are better equipped to design novel therapeutic agents. The principles discussed herein are broadly applicable and can inform the design of inhibitors for a range of targets, from bacterial FtsZ to kinases and other enzymes where a well-defined aromatic scaffold is required. The continued exploration of such synergistic substitution patterns will undoubtedly pave the way for the next generation of innovative medicines.

References

-

Taylor and Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]

-